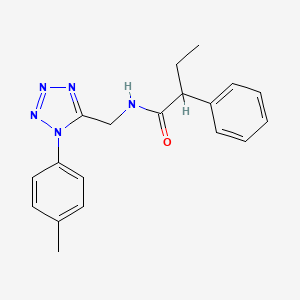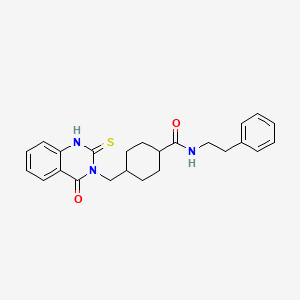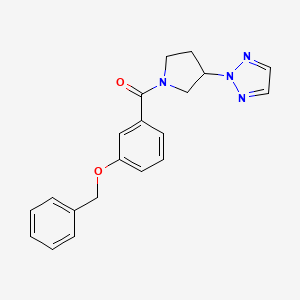
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone is a complex organic molecule. It has a molecular formula of C15H18N4OS . The molecule consists of a pyrrolidinyl group linked to a phenyl group via a methanone bridge. The phenyl group is substituted with a benzyloxy group, and the pyrrolidinyl group is substituted with a 2H-1,2,3-triazol-2-yl group .
Synthesis Analysis
The synthesis of similar triazole compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click” reaction . This reaction is highly selective and efficient, making it a popular choice for the synthesis of triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. The 2H-1,2,3-triazol-2-yl group is a five-membered ring containing two nitrogen atoms and one nitrogen in the 2-position . The pyrrolidin-1-yl group is a five-membered ring containing one nitrogen atom . The phenyl group is a six-membered aromatic ring, and the benzyloxy group is a benzyl group attached to an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the triazole and pyrrolidine rings, as well as the benzyloxy and methanone groups. The triazole ring can participate in various reactions such as N-arylation . The pyrrolidine ring can undergo reactions at the nitrogen atom or at the carbon atoms of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 302.4 g/mol . The compound has a topological polar surface area of 76.3 Ų, indicating its polarity . It has a complexity of 343, suggesting a relatively complex structure .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound of interest is structurally related to chemical entities that have been synthesized and characterized for their potential in various scientific applications. For instance, derivatives of pyrrolidinyl methanone, such as those incorporating boric acid ester intermediates with benzene rings, have been synthesized through a three-step substitution reaction. These compounds were confirmed using spectroscopic methods (FTIR, NMR) and mass spectrometry, with their structures further validated by X-ray diffraction and computational methods like density functional theory (DFT). Such studies reveal the physicochemical properties and molecular structures, offering insights into the design of new compounds with potential applications in materials science and drug development (Huang et al., 2021).
Drug-like Properties and Microbial Activity
Research into similar triazolyl and pyrrolidinyl compounds has explored their potential in drug development. For example, a library of dihydropyrrolone conjugates showed promising drug-likeness properties, along with antibacterial, antifungal, and antimycobacterial activities. These findings suggest the utility of such compounds in designing new antimicrobial agents, highlighting the importance of structural elements like the triazolyl and pyrrolidinyl groups in mediating biological activity (Pandya et al., 2019).
Corrosion Inhibition
Derivatives featuring triazole rings, akin to the compound , have been investigated for their corrosion inhibition properties. These studies have demonstrated the effectiveness of such molecules in protecting metals against corrosion, particularly in acidic environments. This application is significant for industries concerned with material durability and longevity, offering a chemical approach to mitigate corrosion and enhance the performance of metallic structures (Ma et al., 2017).
Anticonvulsant Agents
Research has also explored the anticonvulsant activities of triazinyl pyrrolidinyl methanone derivatives, indicating their potential as sodium channel blockers. Such studies contribute to the development of new therapeutic agents for epilepsy and related disorders, with some compounds showing higher efficacy and safety profiles than existing medications (Malik & Khan, 2014).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities. Given the known antifungal activity of triazole derivatives , this compound could be investigated for potential antifungal applications. Additionally, the compound’s potential to inhibit metabolic enzymes suggests that it could be explored as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(23-12-9-18(14-23)24-21-10-11-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10-11,13,18H,9,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXWBLFKORODAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
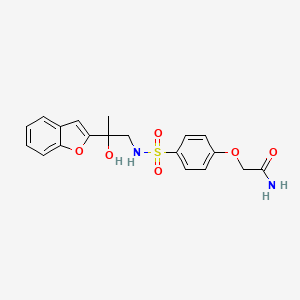
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)

![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673630.png)




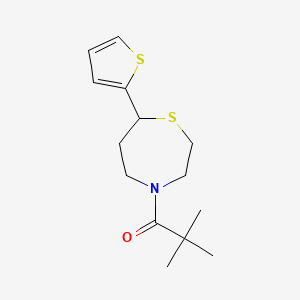
![3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2673639.png)

